molecular formula C18H38NO7P B1200132 1-decanoyl-sn-glycero-3-phosphocholine CAS No. 13757-83-0

1-decanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1200132
CAS No.: 13757-83-0
M. Wt: 411.5 g/mol
InChI Key: SECPDKKEUKDCPG-UHFFFAOYSA-N
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Description

1-decanoyl-sn-glycero-3-phosphocholine is a chemical compound with the molecular formula C18H38NO7P and a molecular weight of 411.5 g/mol It is a phosphorylcholine derivative, which means it contains a phosphorylcholine group attached to a decyl chain

Preparation Methods

The synthesis of 1-decanoyl-sn-glycero-3-phosphocholine typically involves the reaction of decyl alcohol with phosphorylcholine chloride under specific reaction conditions. The process may require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-decanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-decanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological membranes and its interactions with other biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular processes.

    Industry: It is used in the production of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-decanoyl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets and pathways. It may interact with cell membranes, affecting their structure and function. It may also interact with enzymes and other proteins, modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

1-decanoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:

    1-O-Octylpropanediyl-3-phosphorylcholine: This compound has a shorter octyl chain instead of a decyl chain, which may affect its chemical properties and applications.

    1-O-Dodecylpropanediyl-3-phosphorylcholine: This compound has a longer dodecyl chain, which may also influence its properties and uses.

The uniqueness of this compound lies in its specific chain length and the resulting balance of hydrophobic and hydrophilic properties .

Properties

CAS No.

13757-83-0

Molecular Formula

C18H38NO7P

Molecular Weight

411.5 g/mol

IUPAC Name

(3-decanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3

InChI Key

SECPDKKEUKDCPG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Synonyms

1-O-decylpropanediyl-3-phosphorylcholine
We 205
We-205

Origin of Product

United States

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